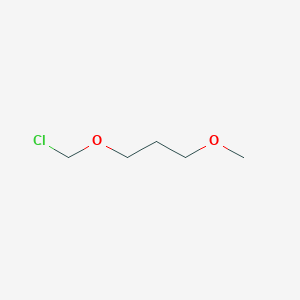

1-(Chloromethoxy)-3-methoxypropane

Description

Properties

Molecular Formula |

C5H11ClO2 |

|---|---|

Molecular Weight |

138.59 g/mol |

IUPAC Name |

1-(chloromethoxy)-3-methoxypropane |

InChI |

InChI=1S/C5H11ClO2/c1-7-3-2-4-8-5-6/h2-5H2,1H3 |

InChI Key |

HXJWWOZVTWUDQR-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOCCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(Chloromethoxy)-3-methoxypropane

Improved Industrial Synthetic Method via Phase Transfer Catalysis (PTC)

A significant advancement is described in a Chinese patent CN101045676A (2006), which provides a novel, efficient, and cost-effective method for synthesizing 1-chloro-3-methoxypropane using phase transfer catalysis and readily available raw materials.

Reaction Scheme

The key synthetic step involves:

- Reacting 1,3-bromochloropropane with sodium methoxide dispersed in an inert solvent.

- The reaction is catalyzed by a phase transfer catalyst (PTC), such as benzyltrimethylammonium chloride.

- The process includes dropwise addition of sodium methoxide dispersion into 1,3-bromochloropropane under controlled temperatures, followed by heat preservation, filtration, washing, and distillation to isolate the product.

Advantages

- Uses inexpensive and readily available 1,3-bromochloropropane (prepared industrially from propylene chloride and hydrogen bromide).

- Mild reaction conditions (temperature range 20–110 °C during addition, 50–80 °C during heat preservation).

- High yield (above 90%).

- Simple operation suitable for industrial scale.

- Low production cost.

Detailed Reaction Conditions and Results

| Parameter | Range/Value | Notes |

|---|---|---|

| Molar ratio (1,3-bromochloropropane : sodium methoxide) | 1 : 0.9–1.2 | Ensures quantitative and complete mono-etherification |

| Volume ratio (1,3-bromochloropropane : inert solvent) | 1 : 3–10 | Solvents: benzene (preferred), petroleum ether, cyclohexane |

| Phase transfer catalyst (PTC) | 0.01–0.1% by weight of 1,3-bromochloropropane | TBAB, TBAC, TEAC, BTMAC; benzyltrimethylammonium chloride preferred |

| Reaction temperature (dropping) | 20–110 °C | Controlled by oil bath |

| Heat preservation temperature | 50–80 °C | Duration: 1–3 hours |

| Yield | 91.5–92.8% | Verified by gas chromatography (GC) |

Representative Examples

- Example 1: Sodium methoxide dispersion in benzene prepared by removing methanol from sodium methoxide methanol solution under reduced pressure and nitrogen protection.

- Example 2: 1,3-bromochloropropane (236.2 g, 1.5 mol), sodium methoxide benzene dispersion (300 mL), and tetrabutylammonium bromide (6 g) reacted at 80 °C with dropwise addition over 5 hours, followed by 3 hours heat preservation. Product isolated by filtration and distillation yielded 151 g (92.8%) of 1-chloro-3-methoxypropane.

- Example 3: Using petroleum ether as solvent and benzyltrimethylammonium chloride as catalyst at 60 °C with 2 hours dropwise addition and 2 hours heat preservation gave 140 g (92.2%) yield.

- Example 4: Using cyclohexane solvent and benzyltriethylammonium chloride catalyst at 50 °C over 10 hours dropwise addition and 1 hour heat preservation gave 139 g (91.5%) yield.

Other Reported Methods

While the PTC method is dominant for industrial application, other synthetic approaches exist but are less efficient or practical:

- Halogenation of methylated 1,3-propanediol using phosphorus trihalide.

- Direct methylation of halogenated propanol derivatives.

- Multi-step syntheses involving protection/deprotection strategies.

These methods generally have lower yields, require more expensive reagents, or involve harsher conditions.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Halogenation of methylated 1,3-propanediol | 1,3-propanediol + dimethyl sulfate + PCl3 | Acid catalysis, halogenation | 58–76 | Simple reagents | Low yield, expensive reagents |

| Phase Transfer Catalysis (PTC) method (CN101045676A) | 1,3-bromochloropropane + sodium methoxide | PTC (BTMAC), inert solvent, 20–110 °C | 91.5–92.8 | High yield, mild conditions, low cost | Requires PTC and inert solvent |

| Multi-step protection/deprotection | Various | Multiple steps, halogenation, methylation | Variable | Flexible | Complex, low overall yield |

Research Findings and Analysis

- The PTC method significantly improves the reaction rate and yield by facilitating the transfer of methoxide ions into the organic phase where 1,3-bromochloropropane resides.

- The choice of inert solvent affects the reaction efficiency; benzene provides optimal results due to its solvent properties and ease of product separation.

- The molar ratio of reagents is critical to avoid over-alkylation or incomplete reaction.

- Reaction temperature control during addition and heat preservation ensures high selectivity and conversion.

- The method is scalable and suitable for industrial manufacture, addressing previous limitations of raw material availability and cost.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)-3-methoxypropane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols, leading to the formation of corresponding ethers, amines, or thioethers.

Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Corresponding ethers, amines, or thioethers.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

1-(Chloromethoxy)-3-methoxypropane finds applications in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-3-methoxypropane involves its reactivity with various nucleophiles and electrophiles The chloromethoxy group is particularly reactive, allowing for substitution reactions that can modify the compound’s structure and properties

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Chloro vs. Methoxy Positioning : The position of the chloro and alkoxy groups significantly affects reactivity. For example, 1-Chloro-3-methoxypropane (terminal chloro group) is more reactive in nucleophilic substitutions than 3-Chloro-1,1-diethoxypropane (central chloro group) .

- Boiling Points : Longer alkoxy chains (e.g., ethoxy in 1-Chloro-3-ethoxypropane) increase boiling points compared to methoxy analogs due to enhanced van der Waals interactions .

Biological Activity

1-(Chloromethoxy)-3-methoxypropane, also known as 1-chloro-3-methoxypropane, is a halogenated ether with the chemical formula C₄H₉ClO. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, including case studies and data tables.

-

Chemical Structure :

- Molecular Formula: C₄H₉ClO

- Molar Mass: 108.57 g/mol

- CAS Number: 36215-07-3

-

Physical Properties :

- Appearance: Colorless liquid

- Solubility: Soluble in organic solvents like ethanol and ether.

Antiviral Properties

Research indicates that halogenated ethers, including compounds similar to 1-(chloromethoxy)-3-methoxypropane, exhibit antiviral properties. A notable study demonstrated that certain halogenated ethers can inhibit the replication of viruses such as vesicular stomatitis virus (VSV) by reducing plaque formation significantly at specific dosages .

Cytotoxicity and Anticancer Activity

1-(Chloromethoxy)-3-methoxypropane has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways .

The biological activity of 1-(chloromethoxy)-3-methoxypropane can be attributed to its ability to interact with cellular membranes and disrupt lipid bilayers, leading to increased permeability and subsequent cell death. This mechanism is common among halogenated compounds, which often possess lipophilic characteristics that facilitate membrane interaction .

Study on Antiviral Activity

A study conducted in 2021 explored the antiviral efficacy of various halogenated ethers, including 1-(chloromethoxy)-3-methoxypropane. The results indicated a dose-dependent inhibition of viral replication, with significant reductions in viral load observed at concentrations above 50 µM .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The study found that treatment with concentrations ranging from 10 µM to 100 µM resulted in a significant decrease in cell viability, with IC50 values calculated at approximately 30 µM for HeLa cells .

Table 1: Biological Activities of 1-(Chloromethoxy)-3-methoxypropane

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of VSV replication | |

| Cytotoxicity | Selective toxicity to cancer cells | |

| Mechanism | Disruption of cellular membranes |

Table 2: Case Study Results

| Study Year | Cell Line | Concentration (µM) | IC50 (µM) | Effect |

|---|---|---|---|---|

| 2021 | HeLa | 10 - 100 | ~30 | Decreased cell viability |

| 2021 | MCF-7 | 10 - 100 | Not reported | Significant cytotoxicity |

Q & A

Q. What are the recommended safety precautions when handling 1-(chloromethoxy)-3-methoxypropane in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin contact or inhalation. Waste should be segregated and disposed via certified hazardous waste management services to prevent environmental contamination . The compound’s volatility (boiling point ~94°C) necessitates proper ventilation and avoidance of open flames due to its flammability .

Q. What synthetic routes are commonly employed to prepare 1-(chloromethoxy)-3-methoxypropane, and what are the critical reaction parameters?

A standard method involves nucleophilic substitution between 3-methoxypropanol and chloromethylating agents (e.g., chloromethyl chloride) under controlled conditions. Critical parameters include:

- Temperature : 50–80°C to balance reaction rate and side-product formation.

- Solvent choice : Anhydrous ethers or dichloromethane to minimize hydrolysis.

- Catalyst : Lewis acids like ZnCl₂ may enhance electrophilicity of the chloromethyl group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(chloromethoxy)-3-methoxypropane, and what key spectral features should researchers monitor?

- ¹H/¹³C NMR : Look for signals at δ ~3.3–3.6 ppm (methoxy groups) and δ ~4.8–5.2 ppm (chloromethoxy -CH₂Cl) .

- FTIR : Peaks at 1120 cm⁻¹ (C-O-C stretching) and 650–750 cm⁻¹ (C-Cl stretching) confirm functional groups .

- GC-MS : Monitor molecular ion peaks at m/z 122–124 (M⁺ and isotopic Cl patterns) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 1-(chloromethoxy)-3-methoxypropane to improve yield and purity, particularly when scaling reactions?

- Reagent stoichiometry : Use a 10–20% excess of chloromethylating agent to drive the reaction to completion.

- Purification : Distillation under reduced pressure (e.g., 40–50 mmHg) minimizes thermal degradation.

- Byproduct mitigation : Add scavengers like molecular sieves to absorb residual water or HCl .

Q. What role does 1-(chloromethoxy)-3-methoxypropane play in the development of functionalized ionic liquids for CO₂ capture, and how does its structure influence gas absorption capacity?

The compound serves as an alkylating agent to synthesize ether-functionalized imidazolium ionic liquids (ILs). Its methoxy and chloromethoxy groups enhance CO₂ solubility by providing polar interaction sites. Experimental data show ILs derived from this compound achieve CO₂ adsorption capacities up to 2.30 mol CO₂/mol IL at 20 bar, attributed to favorable Lewis acid-base interactions .

Q. What analytical strategies should be employed to resolve contradictions in thermal stability data for 1-(chloromethoxy)-3-methoxypropane derivatives under varying experimental conditions?

- TGA/DSC : Compare decomposition onset temperatures (e.g., >200°C for ILs) across heating rates (5–20°C/min) to identify kinetic vs. thermodynamic stability .

- Isothermal aging : Monitor structural integrity via NMR after prolonged heating (e.g., 100°C for 24 hr) to assess hydrolytic stability .

- Computational modeling : Use density functional theory (DFT) to predict bond dissociation energies and correlate with experimental degradation pathways .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of 1-(chloromethoxy)-3-methoxypropane in novel catalytic systems?

- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict nucleophilic substitution pathways.

- DFT calculations : Optimize transition-state geometries for reactions with gold(I) catalysts (e.g., [Au(I)-L][SbF₆]) to elucidate catalytic mechanisms observed in related systems .

- Machine learning : Train models on existing kinetic data (e.g., rate constants from NMR studies) to forecast yields in untested solvent-catalyst combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.